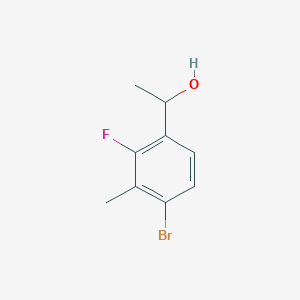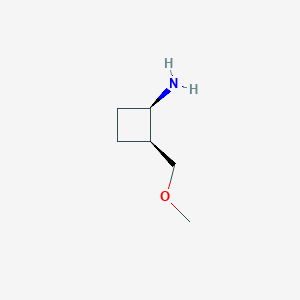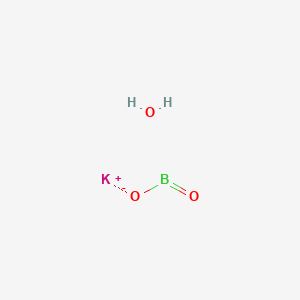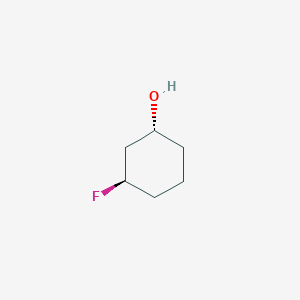
1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-3-methylbenzene.
Grignard Reaction: The 4-bromo-2-fluoro-3-methylbenzene is reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with acetaldehyde to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: 1-(4-Bromo-2-fluoro-3-methylphenyl)ethanone.
Reduction: 1-(4-Fluoro-3-methylphenyl)ethan-1-ol.
Substitution: 1-(4-Amino-2-fluoro-3-methylphenyl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethan-1-ol: Similar structure but lacks the methyl group.
1-(4-Bromo-3-methylphenyl)ethan-1-ol: Similar structure but lacks the fluorine atom.
1-(4-Fluoro-3-methylphenyl)ethan-1-ol: Similar structure but lacks the bromine atom.
Uniqueness
1-(4-Bromo-2-fluoro-3-methylphenyl)ethan-1-ol is unique due to the simultaneous presence of bromine, fluorine, and a methyl group on the phenyl ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10BrFO |
|---|---|
Molekulargewicht |
233.08 g/mol |
IUPAC-Name |
1-(4-bromo-2-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10BrFO/c1-5-8(10)4-3-7(6(2)12)9(5)11/h3-4,6,12H,1-2H3 |
InChI-Schlüssel |
NSLYPGSUQCWPNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)C(C)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)

![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)




![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)


